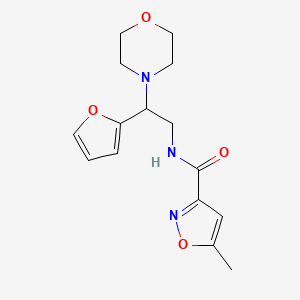
N-(2-(furan-2-yl)-2-morpholinoethyl)-5-methylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring are often used as building blocks in organic chemistry . The compound you mentioned seems to be a complex organic molecule that contains a furan ring, an isoxazole ring, and a morpholine ring.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to identify the functional groups present in a molecule .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions. For example, they can participate in Diels–Alder additions to electrophilic alkenes and alkynes .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental and computational methods. For instance, the density, melting point, boiling point, solubility, and spectral properties can be measured experimentally .科学的研究の応用
Synthesis and Antimicrobial Activities
Design and Synthesis
N-(2-(furan-2-yl)-2-morpholinoethyl)-5-methylisoxazole-3-carboxamide belongs to a class of compounds where various azole derivatives, including 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole, have been synthesized from furan derivatives. These compounds were synthesized to explore their potential antimicrobial activities.
- Research: (Başoğlu et al., 2013)
Antimicrobial Properties
The synthesized compounds, including those derived from furan carbohydrazide, showed activity against tested microorganisms, indicating their potential as antimicrobial agents.
- Research: (Başoğlu et al., 2013)
Antitumor and Antiprotozoal Agents
Antitumor Applications
Certain derivatives of furan compounds, including those similar in structure to this compound, have been explored for their antitumor properties. A lead compound among these derivatives exhibited promising results, outperforming reference drugs like 5-fluorouracil, cisplatin, and curcumin.
- Research: (Matiichuk et al., 2020)
Antiprotozoal Properties
Similar compounds have been synthesized for their potential use as antiprotozoal agents. These compounds showed significant in vitro activity against protozoal infections and promise in in vivo mouse models.
- Research: (Ismail et al., 2004)
Synthesis and Reactivity
Synthetic Pathways
Various synthetic pathways and reactions have been explored with furan derivatives, contributing to the development of new pharmacologically interesting compounds. These pathways include reactions with different bases and the formation of diverse derivatives.
- Research: (Remizov et al., 2019), (Kandinska et al., 2006)
Molecular Docking Studies
Molecular docking studies have been conducted on related furan derivatives to understand their potential as antibacterial agents. These studies provide insights into the interaction of such compounds with bacterial proteins, aiding in the development of new antibacterial drugs.
- Research: (Khumar et al., 2018)
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-11-9-12(17-22-11)15(19)16-10-13(14-3-2-6-21-14)18-4-7-20-8-5-18/h2-3,6,9,13H,4-5,7-8,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXRRPNELCXAQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(6-Chloro-4-methylpyridin-2-yl)-[3,3-dimethyl-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B2705850.png)

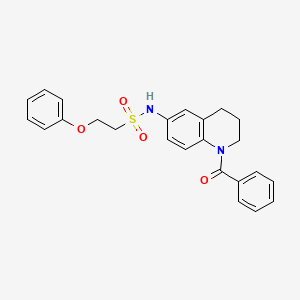
![(Z)-ethyl 3-allyl-2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2705853.png)
![N-(1-cyano-3-methylcyclohexyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2705855.png)
![3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2705860.png)
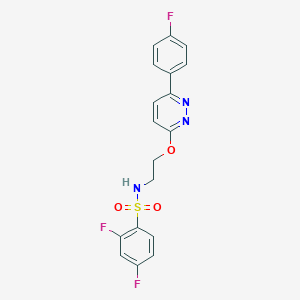
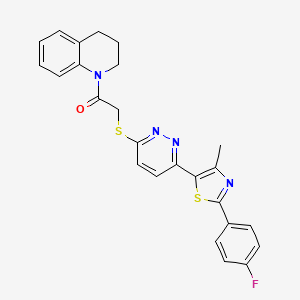
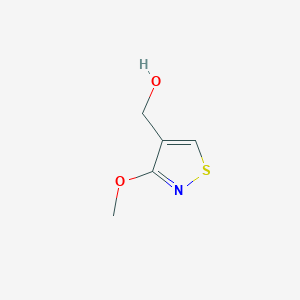

![8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone](/img/structure/B2705866.png)
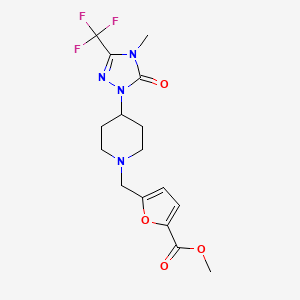

![1-Cyclohexyl-4-{[6-(phenylsulfonyl)pyridin-3-yl]carbonyl}piperazine](/img/structure/B2705872.png)
